molecular formula C17H12F2N4O2 B10946165 2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline

2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10946165
M. Wt: 342.30 g/mol
InChI Key: ZOWLTIMDLYHZIQ-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The unique structure of this compound, which includes both triazole and quinazoline rings, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit enhanced biological activities .

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with biomolecular targets such as enzymes and receptors. This interaction can inhibit the activity of enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of difluoromethoxy and methoxy groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C17H12F2N4O2

Molecular Weight

342.30 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-methoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H12F2N4O2/c1-24-14-8-10(6-7-13(14)25-17(18)19)15-21-16-11-4-2-3-5-12(11)20-9-23(16)22-15/h2-9,17H,1H3

InChI Key

ZOWLTIMDLYHZIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)OC(F)F

Origin of Product

United States

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